![molecular formula C21H23NO4 B6210350 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid CAS No. 2649084-76-2](/img/no-structure.png)

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid, has a CAS Number of 1799443-42-7 . It has a molecular weight of 353.42 and its IUPAC name is ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid . The compound is typically stored in a dry environment at 2-8°C .

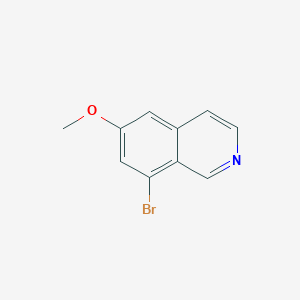

Molecular Structure Analysis

The InChI code for this compound is 1S/C21H23NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3,(H,23,24)/t19-/m1/s1 . This code provides a detailed representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid' involves the protection of the amine group, followed by the coupling of the protected amine with the acid. The fluorenylmethoxycarbonyl (Fmoc) group is used to protect the amine group, and the coupling reaction is carried out using standard peptide coupling reagents.", "Starting Materials": [ "2-methylbutanoic acid", "N-methylglycine", "9H-fluorene-9-methanol", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Ethyl acetate", "Methanol", "Triethylamine (TEA)", "Acetic anhydride", "Pyridine" ], "Reaction": [ "1. Protection of N-methylglycine with Fmoc group using DCC and NHS in DMF", "2. Deprotection of Fmoc group using 20% piperidine in DMF", "3. Coupling of the deprotected amine with 2-methylbutanoic acid using DCC and NHS in DMF", "4. Deprotection of the Fmoc group using 20% piperidine in DMF", "5. Esterification of the carboxylic acid with 9H-fluorene-9-methanol using DCC and NHS in DCM", "6. Hydrolysis of the ester using 1N NaOH in methanol", "7. Acidification of the reaction mixture using 1N HCl", "8. Extraction of the product using ethyl acetate", "9. Purification of the product using column chromatography with ethyl acetate/hexanes as the eluent", "10. Final deprotection of the N-methylglycine using 20% piperidine in DMF" ] } | |

Número CAS |

2649084-76-2 |

Fórmula molecular |

C21H23NO4 |

Peso molecular |

353.4 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.